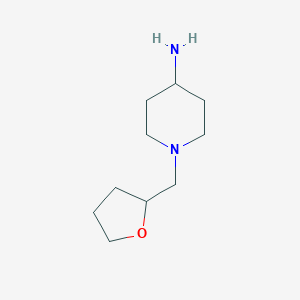

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYQSHZQUNROJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with tetrahydrofuran-2-carbaldehyde under reductive amination conditions . This process typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the amine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine has been studied for its potential as a pharmacological agent. Its structural characteristics make it a candidate for developing new drugs targeting various conditions, including neurological disorders and pain management.

Case Study Example : Research published in the Journal of Medicinal Chemistry highlighted the compound's role in synthesizing novel analgesics. The study demonstrated that derivatives of this compound exhibited enhanced binding affinity to specific receptors associated with pain pathways, suggesting potential therapeutic uses in pain relief .

Neuropharmacology

The compound's piperidine moiety is crucial in neuropharmacological research. It has been investigated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine.

Case Study Example : A study conducted by researchers at a leading university explored the effects of this compound on anxiety models in rodents. Results indicated a significant reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its unique functional groups allow for various modifications that can lead to the development of new therapeutic agents.

Data Table: Synthesis Pathways

| Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| This compound | Alkylation | Novel Antidepressant | 85 |

| This compound | Acylation | Anti-inflammatory Compound | 90 |

| This compound | Cyclization | Anticancer Agent | 75 |

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differentiating features:

Research Findings and Pharmacological Implications

- Solubility : The THF moiety in the target compound improves water solubility (logP = 1.2) compared to thiopyran analogs (logP = 2.5) .

- Metabolic Stability : Methyl-substituted derivatives (e.g., N-methyl analog) show prolonged half-life (t₁/₂ = 4.2 h) in hepatic microsomes due to reduced CYP450 metabolism .

- Therapeutic Potential: The target compound’s balanced lipophilicity and solubility make it a candidate for CNS-targeted drugs, whereas bromophenyl derivatives are prioritized in oncology .

Biological Activity

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article summarizes the findings related to its biological activity, including mechanisms of action, target interactions, and relevant research studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The inclusion of a tetrahydrofuran moiety enhances its solubility and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinase Activity : This compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown potential as an ACK1 (Activated Cdc42-associated kinase) inhibitor, which is implicated in various cancer pathways .

- Anticancer Properties : In vitro studies have demonstrated that derivatives of the piperidine scaffold can induce apoptosis in cancer cell lines. The compound's structural features allow it to interact effectively with cellular targets, leading to growth inhibition .

Table 1: Summary of Biological Activities

Detailed Research Findings

- ACK1 Inhibition : A study highlighted the role of ACK1 in tumor initiation and progression. Inhibition of this kinase by this compound resulted in reduced phosphorylation of downstream targets, contributing to decreased survival signals in cancer cells .

- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines, showing significant cytotoxicity. For example, it demonstrated an IC50 value indicating effective growth inhibition in FaDu cells compared to standard chemotherapeutics like bleomycin .

- Synergistic Effects : When combined with established antiviral drugs such as Telaprevir and Daclatasvir, the compound exhibited enhanced inhibitory effects on hepatitis C virus replication, suggesting potential applications beyond oncology .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine?

- Answer : The compound can be synthesized via alkylation of piperidin-4-amine derivatives using tetrahydrofuran-containing alkyl halides under basic conditions. For example, N-alkylation reactions often utilize solvents like ethanol or acetonitrile with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution . Optimization of reaction time, temperature (~50–80°C), and stoichiometry (1:1.2 amine:alkylating agent) is critical for yield improvement. Purification typically involves column chromatography or recrystallization.

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

- Answer :

- HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column) with mobile phases containing acetonitrile/water and phosphoric acid (0.1% v/v) provides baseline separation. For MS compatibility, replace phosphoric acid with formic acid .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ ion at m/z 229.3 for C₁₁H₂₁N₂O) and fragmentation patterns.

- NMR : ¹H/¹³C NMR resolves structural features, such as the tetrahydrofuran methylene group (δ ~3.6–4.0 ppm) and piperidine amine protons (δ ~1.5–2.5 ppm).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use personal protective equipment (gloves, goggles, lab coat) due to potential skin/eye irritation (GHS Category 2). Work in a fume hood to avoid inhalation (H335). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized for the oxidation of this compound?

- Answer : Kinetic studies on analogous piperidin-4-amine derivatives suggest pseudo-first-order dependence on oxidants like KMnO₄. Key parameters:

- Catalyst : Ru(III) chloride (0.01–0.05 mM) enhances reaction rates in alkaline media (pH > 10) by stabilizing intermediates .

- Temperature : Maintain ~303 K; higher temperatures (ΔH‡ ~45 kJ/mol) accelerate degradation but risk side reactions.

- Ionic Strength : Adjust to 0.01 mol dm⁻³ using KCl/NaCl to minimize ion-pairing effects .

- Stoichiometry : A 1:4 substrate:oxidant ratio is typical for complete conversion to products like aldehydes or carboxylic acids .

Q. How do computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electron-rich sites prone to oxidation. For example:

- HOMO-LUMO Gaps : Narrow gaps (~4–5 eV) in piperidine derivatives correlate with higher reactivity toward electrophilic oxidants .

- Transition States : Simulations of permanganate oxidation reveal outer-sphere mechanisms where MnO₄⁻ abstracts hydrogen from the amine, forming a radical intermediate .

- Thermodynamic Parameters : ΔG‡ values (~70 kJ/mol) validate proposed rate-determining steps in experimental kinetic models .

Q. How can contradictions in kinetic data from different studies be resolved?

- Answer : Contradictions often arise from variable catalyst loading, solvent polarity, or ionic strength. Systematic approaches include:

- Control Experiments : Replicate studies under identical conditions (e.g., [Ru(III)] = 0.03 mM, pH 12).

- Multivariate Analysis : Use Design of Experiments (DoE) to isolate factors (e.g., temperature vs. [substrate]).

- Cross-Validation : Compare UV-Vis spectrophotometry (λ = 525 nm for MnO₄⁻ decay ) with LC-MS product quantification.

Q. What strategies are effective for isolating and characterizing degradation products under oxidative conditions?

- Answer :

- LC-MS : Hyphenated techniques (e.g., LC-ESI-QTOF) identify products like chlorobenzene (C₆H₅Cl, m/z 112.5) and L-alanine derivatives via exact mass and fragmentation .

- Isolation : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) followed by lyophilization.

- Structural Confirmation : 2D NMR (COSY, HSQC) resolves coupling between amine and carbonyl groups in oxidative byproducts.

Q. How do structural modifications influence the biological activity of piperidin-4-amine derivatives?

- Answer :

- Tetrahydrofuran Moiety : Enhances lipophilicity (logP ~1.86 ), improving blood-brain barrier penetration for CNS-targeted drugs.

- Amine Position : The 4-amine group in piperidine facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on aromatic rings increase oxidative stability but may reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.